molecular formula C10H10O2 B3385288 2-Benzyloxy-propenal CAS No. 62222-04-2

2-Benzyloxy-propenal

Cat. No.: B3385288
CAS No.: 62222-04-2
M. Wt: 162.18 g/mol
InChI Key: DUWRSVDDDWAILK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-propenal can be achieved through several methods. One notable method involves the preparation of optically active ethyl (S)-2-benzyloxypropionate from ethyl (S)-lactate, followed by conversion to (S)-2-benzyloxypropanal . This method emphasizes the importance of starting materials and reaction conditions that preserve the desired stereochemistry.

Another method involves the use of a flame-dried Schlenk flask equipped with a magnetic stirring bar, rubber septum, and an argon balloon. The reagents are dissolved in a mixture of anhydrous cyclohexane and anhydrous dichloromethane under an atmosphere of argon. Trifluoromethanesulfonic acid is added dropwise, and the reaction mixture is stirred for 48 to 60 hours at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with a focus on maintaining high purity and yield. The use of advanced purification techniques such as fractional distillation and recrystallization ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-propenal undergoes various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions, to form complex heterocyclic structures. These reactions demonstrate the compound’s versatility as a precursor in synthesizing pharmacologically interesting molecules and complex heterocycles.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include diisobutylaluminum hydride (DIBAH) for reduction reactions, and palladium catalysts for oxidative reactions. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from the reactions of this compound include unsaturated sulfones, benzyl ethers, and various heterocyclic compounds. These products are of significant interest in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-propenal involves its reactivity with various molecular targets and pathways. The compound can undergo oxidative reactions to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of complex structures with potential pharmacological activity.

Comparison with Similar Compounds

  • 2-Benzyloxypropanal
  • 2-Phenylmethoxypropanal
  • Ethyl (S)-2-benzyloxypropionate

Comparison: Compared to similar compounds, 2-Benzyloxy-propenal is unique due to its ability to undergo a wide range of chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-phenylmethoxyprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWRSVDDDWAILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446341
Record name 2-BENZYLOXY-PROPENAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62222-04-2
Record name 2-BENZYLOXY-PROPENAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloxy-propenal
Reactant of Route 2
2-Benzyloxy-propenal
Reactant of Route 3
2-Benzyloxy-propenal
Reactant of Route 4
2-Benzyloxy-propenal
Reactant of Route 5
2-Benzyloxy-propenal
Reactant of Route 6
2-Benzyloxy-propenal

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